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Compound of Interest

2-Chloro-6-(2,5-
Compound Name:

dichlorophenyl)phenol
CAS No.: 67651-38-1
Cat. No.: B13349135

Get Quote

Toxicological Profile: 2-Chloro-6-(2,5-
dichlorophenyl)phenol

Part 1: Chemical Identity & Physicochemical
Properties[1][2][3]

2-Chloro-6-(2,5-dichlorophenyl)phenol is a trichlorinated biphenylol. Structurally, it consists
of a phenol ring substituted with a chlorine atom at the ortho position (C2) and a 2,5-
dichlorophenyl group at the other ortho position (C6). This steric crowding around the hydroxyl
group influences its metabolic stability and receptor binding affinity.

Structural Nomenclature
¢ Systematic IUPAC Name: 3,2',5'-Trichloro-[1,1'-biphenyl]-2-ol

¢ Chemical Class: Chlorinated ortho-phenylphenol; Hydroxylated Polychlorinated Biphenyl
(OH-PCB).
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e Molecular Formula: C12H7CIsO

e Molecular Weight: 273.54 g/mol

Key Physicochemical Parameters

The toxicity of this compound is heavily dictated by its lipophilicity and acidity.

Parameter Value (Predicted) Toxicological Implication

High lipophilicity indicates
rapid absorption across

LogP (Octanol/Water) ~4.8-5.2 biological membranes and
potential for bioaccumulation in

adipose tissue.

The electron-withdrawing
chlorine atoms increase acidity
o o compared to phenol (pKa 10),
pKa (Acid Dissociation) ~7.5-8.0 o N
enhancing its ability to act as a
mitochondrial protonophore at

physiological pH.

Limits bioavailability in
N aqueous media without
Water Solubility Very Low (< 1 mg/L) ) ]
carriers; suggests high

persistence in sediment/soil.

The steric hindrance of the

ortho-phenyl group may shield
H-Bond Donor/Acceptor 1/1 PREMYTITOHP My _

the hydroxyl group, affecting

Phase Il conjugation efficiency.

Part 2: Molecular Mechanisms of Toxicity

The toxicological action of 2-Chloro-6-(2,5-dichlorophenyl)phenol is driven by three primary
mechanisms: mitochondrial uncoupling, oxidative stress, and endocrine disruption.

Mitochondrial Uncoupling (Protonophoric Action)
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As a lipophilic weak acid, the compound can shuttle protons across the inner mitochondrial
membrane, dissipating the electrochemical gradient (

) required for ATP synthesis.

e Mechanism: The anionic form (phenolate) is attracted to the positive intermembrane space,
picks up a proton, becomes neutral, diffuses back into the matrix, and releases the proton.

e Consequence: Uncoupling of oxidative phosphorylation leading to ATP depletion,
hyperthermia, and cellular apoptosis.

Endocrine Disruption (Thyroid Hormone Mimicry)

The structure of 2-Chloro-6-(2,5-dichlorophenyl)phenol closely resembles Thyroxine (T4)
and Triiodothyronine (T3).

o Transthyretin (TTR) Binding: The hydroxylated biphenyl core fits into the thyroxine-binding
pocket of TTR. By displacing T4, it alters thyroid hormone homeostasis, potentially leading to
hypothyroidism and neurodevelopmental deficits.

o Estrogen Receptor (ER) Modulation: Chlorinated phenylphenols can act as weak agonists or
antagonists of ER

, disrupting reproductive signaling.

Oxidative Stress & Quinone Formation

Metabolic activation by Cytochrome P450s can oxidize the phenol to a reactive quinone or
semiquinone radical. These species participate in redox cycling, generating Superoxide (

) and depleting cellular Glutathione (GSH).

Visualization: Mechanistic Pathway
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Caption: Multi-modal toxicity pathways including mitochondrial uncoupling, thyroid hormone
displacement, and oxidative stress.

Part 3: Toxicokinetics (ADME)

Understanding the disposition of this compound is critical for risk assessment.

Absorption
o Oral: Rapidly absorbed due to high lipophilicity (LogP ~5).

» Dermal: Significant potential for dermal absorption, acting as a skin irritant and systemic
toxicant.

Distribution

« Protein Binding: Extensive binding to plasma proteins, particularly aloumin and transthyretin
(TTR).

¢ Tissue Accumulation: Preferential distribution to lipid-rich tissues (adipose, liver, brain).
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Metabolism

e Phase I: Hydroxylation by CYP450 enzymes (likely CYP2E1 or CYP1A1) to form di-hydroxy
metabolites (catechols).

e Phase Il: Glucuronidation (UGT) and Sulfation (SULT) at the phenolic hydroxyl group.

o Note: The ortho-substitution (2-Cl and 6-Phenyl) creates steric hindrance that may inhibit
glucuronidation, prolonging the half-life of the free toxic phenol.

EXxcretion

e Primary route is biliary excretion of conjugates into feces.

o Enterohepatic circulation may occur if conjugates are hydrolyzed by gut bacteria, re-
releasing the parent compound.

Part 4: Experimental Protocols for Toxicity
Assessment

To validate the toxicological profile, the following standardized assays are recommended.

Protocol: Mitochondrial Uncoupling Assay (Seahorse
XF)

Objective: Quantify the impact on Oxygen Consumption Rate (OCR) to verify uncoupling
activity.

e Cell Culture: Seed HepG2 or renal proximal tubule cells (20,000 cells/well) in XF96
microplates.

e Treatment: Expose cells to increasing concentrations of the compound (0.1 — 50

M) for 1 hour.

¢ Measurement:

o Basal Respiration: Measure initial OCR.
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o Oligomycin Injection (1
M): Inhibits ATP synthase. (OCR should drop; if sustained, uncoupling is present).

o FCCP Injection (0.5

M): Positive control for maximal uncoupling.
o Rotenone/Antimycin A: Shut down electron transport.

e Analysis: An increase in Basal OCR coupled with a lack of response to Oligomycin confirms
protonophoric uncoupling.

Protocol: Transthyretin (TTR) Binding Competition
Assay

Objective: Assess potential for thyroid hormone disruption.

Reagents: Human purified TTR, [

[]-Thyroxine (T4), and test compound.

e Incubation: Mix TTR (30 nM) with [

[]-T4 (50 nM) and varying concentrations of the test compound (1 nM — 10
M) in Tris buffer (pH 8.0).

e Equilibrium: Incubate at 4°C for 24 hours to reach equilibrium.

o Separation: Separate bound vs. free T4 using biogel P-6 columns or charcoal adsorption.
» Quantification: Measure radioactivity of the bound fraction using a gamma counter.

e Calculation: Plot % Bound T4 vs. Log[Compound]. Calculate

.Alow

indicates high potency for displacing T4.
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Visualization: TTR Binding Workflow
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Caption: Workflow for assessing thyroid hormone displacement potency via competitive
binding.

Part 5: Risk Assessment & Safety Margins
Acute Toxicity Risks

o Target Organs: Liver (hepatotoxicity due to oxidative stress), Kidney (nephrotoxicity due to
concentration in proximal tubules), and CNS (neurotoxicity if blood-brain barrier is crossed).

o Symptoms: Hyperthermia (uncoupling), metabolic acidosis, tremors.

Environmental Risk

¢ Aquatic Toxicity: The compound is predicted to be very toxic to aquatic life with long-lasting
effects.

e Persistence: The C-Cl bonds and biphenyl structure confer resistance to biodegradation.

Handling Precautions

e PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), chemical safety
goggles, and fume hood.

o Disposal: High-temperature incineration; do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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